molecular formula C6H5NO2S B3327848 3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione CAS No. 39137-29-6

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3327848
CAS No.: 39137-29-6
M. Wt: 155.18 g/mol
InChI Key: AGUSZZRAQMEXDZ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring with a prop-2-yn-1-yl substituent at the 3-position and two keto groups at the 2 and 4 positions

Biochemical Analysis

Biochemical Properties

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a photosensitizer in oxidative formylation reactions, generating reactive oxygen species such as singlet oxygen and superoxide anion through energy transfer and single electron transfer pathways . These interactions highlight the compound’s potential in modulating oxidative stress and related biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to changes in cellular redox states and activation of stress response pathways . Additionally, it can affect the expression of genes involved in antioxidant defense, apoptosis, and cell proliferation, thereby impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . The compound’s ability to generate reactive oxygen species also plays a significant role in its molecular mechanism of action, as these species can cause oxidative modifications of proteins, lipids, and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained oxidative stress and related cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress and enhancing antioxidant defenses . At higher doses, it can cause toxic or adverse effects, including increased oxidative damage, inflammation, and cell death . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to generate reactive oxygen species can influence metabolic pathways related to oxidative stress and energy metabolism . Additionally, it may affect the activity of key metabolic enzymes, altering the balance of metabolic intermediates and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of N-(prop-2-yn-1-yl)aniline with appropriate reagents. For example, the reaction can be carried out using ZnBr2 and Oxone in a mixed solvent of acetonitrile and water . The reaction proceeds via a regioselective radical ipso-cyclization pathway.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c1-2-3-7-5(8)4-10-6(7)9/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUSZZRAQMEXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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